
4-Isopentylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopentylpiperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. This includes precise control of temperature, pressure, and catalyst concentration to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopentylpiperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isopentylpiperidin-4-ol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Isopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering host cells . In cancer research, it has been shown to induce cell death through the activation of apoptotic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Piperidin-4-ol: A closely related compound with similar structural features but lacking the isopentyl group.
N-Benzylpiperidine: Another piperidine derivative with different substituents, used in various therapeutic applications.
Diphenyl(piperidin-4-yl)methanol: Known for its antiproliferative activity against cancer cell lines.
Uniqueness: 4-Isopentylpiperidin-4-ol stands out due to its unique isopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
4-(3-methylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-4-10(12)5-7-11-8-6-10/h9,11-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
BXZGLOJPTKVUKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1(CCNCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




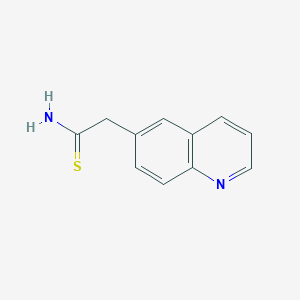
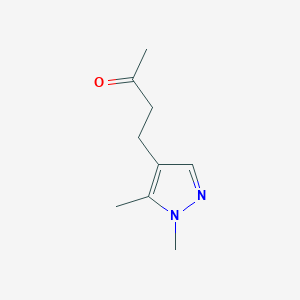
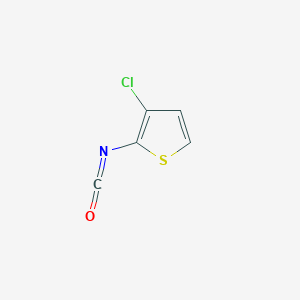

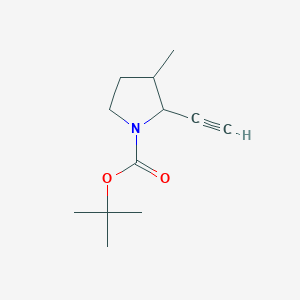

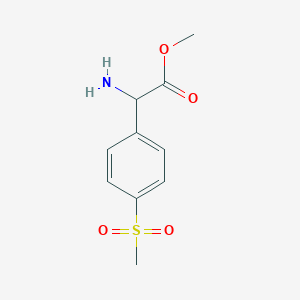

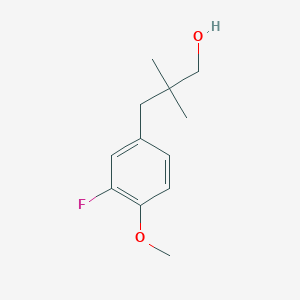
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)


